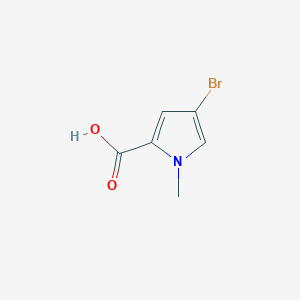

3-(3,4-二氯苯基)-1H-吡唑-4-甲醛

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds . Similarly, other research has focused on synthesizing related compounds, such as 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, also via the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in synthesizing various pyrazole aldehydes.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and the specific angles between different phenyl rings and the pyrazole core . The optimized molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecules .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is another area of interest. The introduction of various substituents can lead to different chemical behaviors and potential applications. For example, the reaction of pyrazole carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . These reactions demonstrate the potential of pyrazole derivatives to participate in the synthesis of more complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized in several studies. Photophysical properties, such as emission spectra and quantum yields, have been investigated in different solvents, revealing the solvatochromic behavior of these compounds . Additionally, molecular docking studies suggest that certain functional groups, like the fluorine atom and the carbonyl group, are crucial for binding, indicating the potential for these compounds to exhibit biological activities such as phosphodiesterase inhibition .

科学研究应用

抗惊厥和镇痛应用

- 从3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛衍生的新化合物被合成并测试其抗惊厥和镇痛活性。其中几种化合物显示出强大的抗惊厥活性和显著的镇痛活性,且没有毒性,突显了它们在药理研究中的潜力 (Viveka et al., 2015)。

晶体结构和合成

- 对各种吡唑化合物的合成和晶体结构进行了研究,包括类似于3-(3,4-二氯苯基)-1H-吡唑-4-甲醛的化合物。这些研究对于理解这些化合物的结构方面至关重要,这对材料科学和药物设计可能有影响 (Loh et al., 2013)。

抗微生物活性

- 对具有2,4-二氯苯基基团的吡唑-4-甲醛衍生物的研究显示出对各种细菌和真菌菌株的有希望的抗微生物活性。这突显了这些化合物在开发新的抗微生物剂中的潜在用途 (Chandrashekhar et al., 2013)。

抗氧化和抗炎活性

- 一项研究专注于合成1-苯甲酰基-3-苯基-1H-吡唑-4-甲醛衍生物并评估其抗氧化和抗炎活性。一些化合物表现出显著的活性,表明它们具有潜在的治疗应用 (Sudha et al., 2021)。

新型合成技术

- 报道了对多氟吡唑酮-5-酮衍生物的高效合成研究,包括3-三氟甲基-1-(3,4-二氟苯基)-1H-吡唑-5(4H)-酮。这些技术强调了环保条件,并在绿色化学中具有重要意义 (Gadakh et al., 2010)。

新化合物合成

- 通过涉及3-(3,4-二氯苯基)-1-苯基-1H-吡唑-4-甲醛的三组分反应合成了一种新化合物,并对其进行了表征,为新的化学合成途径提供了见解 (Viveka et al., 2012)。

先进材料研究

- 探讨了新型4-[1-(3-氯苯基)-3-(芘-1-基)-1H-吡唑-4-基]-2-烷氧基-6-取代吡啶-3-碳腈的合成,这对于先进材料和纳米技术的发展具有重要意义 (Khalifa et al., 2017)。

安全和危害

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new applications for the compound, modifications that could be made to its structure to enhance its properties, or new methods for its synthesis.

Each of these sections would be based on a thorough review of the scientific literature, and all relevant papers would be analyzed and cited appropriately. The information would be presented in a clear, concise paragraph format, with a subheading for each section.

Please note that this is a general approach and the specific details would depend on the available information about the compound. If you have a specific compound or class of compounds in mind, I would recommend conducting a literature search to find the most up-to-date and relevant information.

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIFLTDLSUPDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)